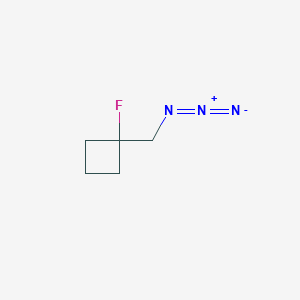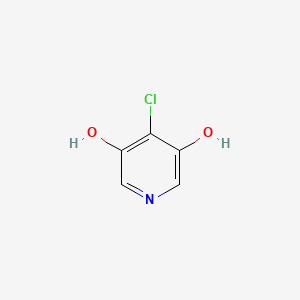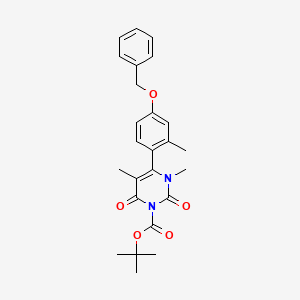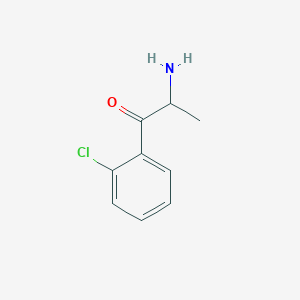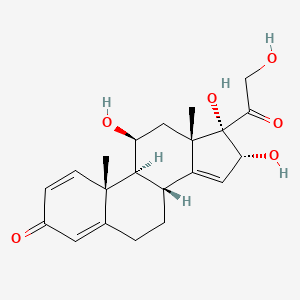![molecular formula C12H16O2 B13436972 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone](/img/structure/B13436972.png)
1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol This compound is primarily used in research and analytical applications, particularly in the development and validation of analytical methods for various pharmaceutical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone can be synthesized through the reaction of isobutylbenzene with acetyl chloride . The reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the Friedel-Crafts acylation reaction. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Quality control measures, such as analytical testing and characterization, are employed to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Formation of 4-(1-Hydroxy-2-methylpropyl)benzoic acid.
Reduction: Formation of 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanol.
Substitution: Formation of 4-(1-Hydroxy-2-methylpropyl)-2-nitroacetophenone or 4-(1-Hydroxy-2-methylpropyl)-2-bromoacetophenone.
Applications De Recherche Scientifique
1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical method development and validation for pharmaceutical products.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Studied for its potential therapeutic effects and as an impurity in the production of ibuprofen.
Mécanisme D'action
The mechanism of action of 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl functional groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, influencing its biological activity .
Comparaison Avec Des Composés Similaires
1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone can be compared with similar compounds such as:
1-[4-(2-Methylpropyl)phenyl]ethanone:
2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid: Another ibuprofen-related compound with similar structural features.
Uniqueness: this compound is unique due to its specific hydroxyl and carbonyl functional groups, which contribute to its distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-[4-(1-hydroxy-2-methylpropyl)phenyl]ethanone |
InChI |
InChI=1S/C12H16O2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13/h4-8,12,14H,1-3H3 |
Clé InChI |
YOUODLUMPRHZCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=C(C=C1)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



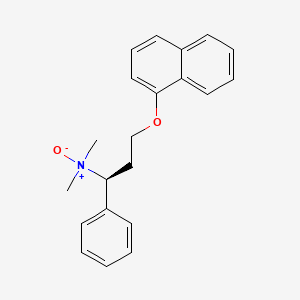
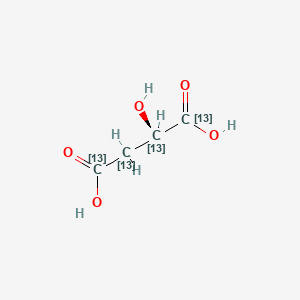
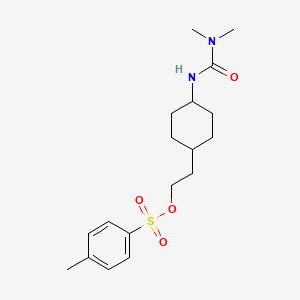

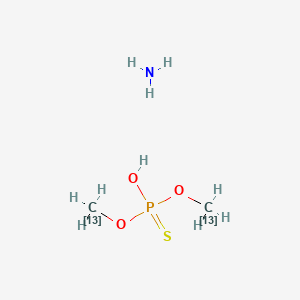
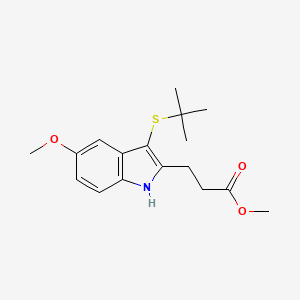
![(2E)-7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,4-dimethyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-1H-cyclopenta[b]indol-3-one](/img/structure/B13436914.png)
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide-d5](/img/structure/B13436925.png)
